molecular formula C20H17ClFN3O B3008501 N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-28-4

N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B3008501
CAS No.: 900012-28-4
M. Wt: 369.82
InChI Key: PZDSYEQROOHQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
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Scientific Research Applications

  • Antitubercular and Antibacterial Activities :

    • Bodige et al. (2019) synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds with 4-fluorophenyl and 4-chlorophenyl groups, demonstrating potent anti-tuberculosis activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This research highlights the potential of these compounds in treating tuberculosis and bacterial infections (Bodige et al., 2019).
  • Hydrogen Bonding in N-Arylpyrazinecarboxamides :

    • Wardell et al. (2008) explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, including derivatives with fluorophenyl and chlorophenyl groups. Their study on hydrogen bonding and pi-stacking interactions contributes to understanding these compounds' chemical properties and potential applications in various fields (Wardell et al., 2008).
  • Synthesis of Fluorinated Pyrazoles :

    • Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles. Their work contributes to the field of medicinal chemistry by providing building blocks with potential pharmaceutical applications (Surmont et al., 2011).
  • Crystal Structures of N-Substituted Pyrazolines :

    • Loh et al. (2013) synthesized and characterized the crystal structures of various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This research is valuable for understanding the molecular geometry and potential applications in material science (Loh et al., 2013).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-14-7-9-15(10-8-14)23-20(26)25-13-12-24-11-3-6-18(24)19(25)16-4-1-2-5-17(16)22/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSYEQROOHQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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